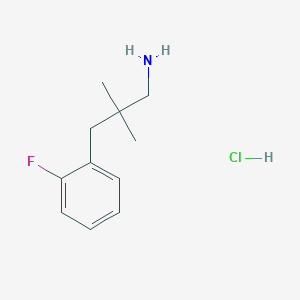

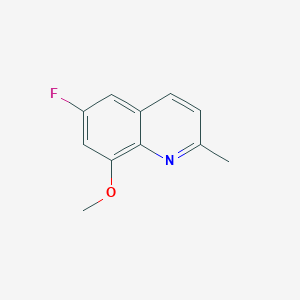

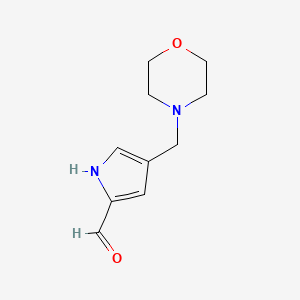

![molecular formula C13H13N3O5 B1449379 1-{[Anilino(oxo)acetyl]amino}-5-oxopyrrolidine-3-carboxylic acid CAS No. 2173116-24-8](/img/structure/B1449379.png)

1-{[Anilino(oxo)acetyl]amino}-5-oxopyrrolidine-3-carboxylic acid

Vue d'ensemble

Description

1-{[Anilino(oxo)acetyl]amino}-5-oxopyrrolidine-3-carboxylic acid, also known as AOA, is an organic compound that is used in a variety of scientific research applications. It is a derivative of pyrrolidine and is derived from reaction of aniline and oxalyl chloride. AOA has been studied for its potential biochemical and physiological effects on living organisms.

Applications De Recherche Scientifique

Pharmaceutical Chemistry

- Summary of Application : These compounds have been synthesized and screened for biological activity due to their interesting properties . For example, 1-quinolyl-5-oxopyrrolidine-3-carboxylic acids are known to stimulate division of isolated monkey kidney cells .

- Methods of Application : The compounds were prepared via cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines . The synthesized compounds were then tested for their biological activity .

- Results or Outcomes : The synthesized compounds possessed analgesic and antihypoxic effects of varying strength . The analgesic activity was slightly greater for compounds with an aromatic or heterocyclic radical in the 1-position .

Drug Discovery

- Summary of Application : The pyrrolidine ring, which is a part of the structure of “1-{[Anilino(oxo)acetyl]amino}-5-oxopyrrolidine-3-carboxylic acid”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

- Methods of Application : The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized if preformed . The stereogenicity of carbons in the pyrrolidine ring allows for the generation of structural diversity .

- Results or Outcomes : The introduction of heteroatomic fragments in these molecules has been found to be useful for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Synthesis of Indole Derivatives

- Summary of Application : Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

- Methods of Application : The construction of indoles as a moiety in selected alkaloids is achieved through various synthesis methods .

- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .

Catalytic and Non-Catalytic Amidation

- Summary of Application : Amidation is a key reaction in the synthesis of a wide range of organic compounds . It is used in the production of pharmaceuticals, agrochemicals, and biologically active compounds .

- Methods of Application : Amidation can be achieved through a new approach between carboxylic acid and amine derivatives .

- Results or Outcomes : The catalytic use of certain compounds resulted in amide bond formation in good to excellent yields .

Synthesis of Alkaloids

- Summary of Application : Alkaloids are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine .

- Methods of Application : The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .

- Results or Outcomes : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Catalytic and Non-Catalytic Amidation

- Summary of Application : Amidation is a key reaction in the synthesis of a wide range of organic compounds . It is used in the production of pharmaceuticals, agrochemicals, and biologically active compounds .

- Methods of Application : Amidation can be achieved through a new approach between carboxylic acid and amine derivatives .

- Results or Outcomes : The catalytic use of certain compounds resulted in amide bond formation in good to excellent yields .

Propriétés

IUPAC Name |

1-[(2-anilino-2-oxoacetyl)amino]-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O5/c17-10-6-8(13(20)21)7-16(10)15-12(19)11(18)14-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,18)(H,15,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBKALLCFKAYGNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)NC(=O)C(=O)NC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[Anilino(oxo)acetyl]amino}-5-oxopyrrolidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-3-yl)methanone hydrochloride](/img/structure/B1449296.png)

![(8-Azabicyclo[3.2.1]octan-3-yl)(thiophen-3-yl)methanone hydrochloride](/img/structure/B1449297.png)

![Spiro[2.4]heptan-1-amine hydrochloride](/img/structure/B1449303.png)

![1-[(3-Bromophenyl)methyl]-4,4-difluoropiperidine](/img/structure/B1449318.png)